Benzene;butane-2,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 2,3-butanediol: Diacetyl is produced industrially by the dehydrogenation of 2,3-butanediol.
Oxidative Dehydrogenation: A new process involves the oxidative dehydrogenation of butane-2,3-dione, which is thermodynamically preferred over other reactions.
Industrial Production Methods:
Fermentation: Diacetyl arises naturally as a byproduct of fermentation.
Dehydrogenation: Industrially, diacetyl is produced by the dehydrogenation of 2,3-butanediol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diacetyl can undergo oxidation reactions, leading to the formation of acetic acid.
Reduction: It can be reduced to form acetoin and 2,3-butanediol.
Hydrogenation: Hydrogenation of butane-2,3-dione with heterogeneous cinchona modified catalysts can produce ®-3-Hydroxybutan-2-one.
Common Reagents and Conditions:
Oxidative Dehydrogenation: Involves the use of oxidative agents under controlled conditions.
Hydrogenation: Utilizes Pt/Al₂O₃ cinchona catalysts under specific conditions.
Major Products:
Acetic Acid: Formed during oxidation reactions.
Acetoin and 2,3-Butanediol: Formed during reduction reactions.
®-3-Hydroxybutan-2-one: Formed during hydrogenation reactions.
Scientific Research Applications
Chemistry:
- Diacetyl is used as a flavoring agent in the food industry due to its buttery flavor .
- It is also used in the synthesis of various organic compounds.
Biology:
Medicine:
- Research is ongoing to understand the potential health effects of diacetyl exposure, particularly in occupational settings .
Industry:
Mechanism of Action
Diacetyl is produced during fermentation as a byproduct of valine synthesis. Yeast produces α-acetolactate, which escapes the cell and is spontaneously decarboxylated into diacetyl. The yeast then absorbs the diacetyl and reduces the ketone groups to form acetoin and 2,3-butanediol . The molecular targets and pathways involved include the enzymes responsible for the decarboxylation and reduction processes.
Comparison with Similar Compounds
Acetoin: A reduction product of diacetyl with a similar structure but only one carbonyl group.
2,3-Butanediol: Another reduction product of diacetyl with two hydroxyl groups instead of carbonyl groups.
Acetic Acid: An oxidation product of diacetyl with a carboxyl group.
Uniqueness:
Properties
CAS No. |
152685-50-2 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
benzene;butane-2,3-dione |
InChI |
InChI=1S/C6H6.C4H6O2/c1-2-4-6-5-3-1;1-3(5)4(2)6/h1-6H;1-2H3 |
InChI Key |
AJEYQZVNHTXDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C.C1=CC=CC=C1 |
Origin of Product |
United States |
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